Pyridazine-4-thiol

Catalog No.
S13482214
CAS No.
M.F
C4H4N2S
M. Wt
112.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-thiol

Product Name

Pyridazine-4-thiol

IUPAC Name

1H-pyridazine-4-thione

Molecular Formula

C4H4N2S

Molecular Weight

112.16 g/mol

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)

InChI Key

ZGUJIOLKLSYOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNN=CC1=S

Pyridazine-4-thiol is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and a thiol functional group (-SH) attached to the fourth carbon of the pyridazine ring. Its molecular formula is C4H4N2SC_4H_4N_2S, and it is part of the broader class of thiol compounds, which are known for their reactivity due to the presence of the sulfur atom. Pyridazine-4-thiol exhibits unique chemical properties that make it a subject of interest in various fields, including organic chemistry and medicinal chemistry.

  • Thiol-Ene Reaction: This reaction involves the addition of pyridazine-4-thiol to alkenes, forming thioethers. The reaction is characterized by its efficiency and can be influenced by the structure of the alkene involved .
  • Halogen Bonding: Pyridazine-4-thiol can act as a halogen bond acceptor, particularly through its sulfur atom, which can stabilize zwitterionic forms in cocrystals with halogenated compounds .
  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, where it replaces halogens in alkyl halides, facilitating the synthesis of various derivatives.

Pyridazine-4-thiol and its derivatives have demonstrated significant biological activities:

  • Antimicrobial Properties: Research indicates that pyridazine derivatives exhibit antibacterial and antifungal activities against various microbial strains, making them potential candidates for pharmaceutical applications .
  • Anti-inflammatory Effects: Some studies have suggested that compounds containing the pyridazine moiety can modulate inflammatory responses, indicating their utility in treating inflammatory diseases .

Several methods have been developed for synthesizing pyridazine-4-thiol:

  • Condensation Reactions: Pyridazine can be synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Thiazole Formation: Pyridazine derivatives can be prepared by reacting thiazoles with hydrazine under acidic conditions, followed by thiolation to introduce the thiol group .
  • Direct Thiolation: Existing pyridazine compounds can be converted to pyridazine-4-thiol via direct thiolation using thiolating agents like hydrogen sulfide or thionyl chloride.

Pyridazine-4-thiol has several applications across different domains:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting infections and inflammation.
  • Material Science: Its ability to form stable complexes makes it useful in designing new materials with specific electronic properties.
  • Agriculture: Compounds derived from pyridazine-4-thiol have been explored for their potential use as pesticides or fungicides.

Studies have shown that pyridazine-4-thiol interacts with various biological molecules:

  • Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in microbial metabolism, which contributes to its antimicrobial properties.
  • Cell Signaling Modulation: Pyridazine derivatives can influence cellular signaling pathways, affecting gene expression related to inflammation and immune responses .

Pyridazine-4-thiol shares structural similarities with other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
PyridineC5H5NLacks sulfur; basic properties; used in synthesis
PyrazoleC3H3N2Contains two nitrogen atoms; used in pharmaceuticals
ThiazoleC3H3NSContains sulfur; used in agrochemicals
1,2,4-TriazoleC2H2N4Exhibits diverse biological activity; lacks sulfur

Pyridazine-4-thiol's unique combination of nitrogen and sulfur atoms within its ring structure allows it to participate in distinct

Classical Organic Synthesis Routes

Classical organic synthesis routes for pyridazine-4-thiol encompass several well-established methodologies that have been developed and refined over decades of heterocyclic chemistry research. The most fundamental approach involves direct thiolation of pyridazine derivatives, which represents a cornerstone methodology in the preparation of sulfur-containing heterocycles .

The primary classical route involves the nucleophilic substitution of halogenated pyridazine precursors with sulfur-containing nucleophiles [2]. This methodology typically employs 4-chloropyridazine or 4-bromopyridazine as starting materials, which undergo substitution reactions with hydrogen sulfide or thiourea under basic conditions [3]. The reaction proceeds through a classical nucleophilic aromatic substitution mechanism, where the electron-deficient pyridazine ring facilitates the displacement of the halogen substituent [4].

Another established classical approach utilizes the cyclization methodology starting from appropriately substituted precursors [2] [5]. This strategy involves the construction of the pyridazine ring system while simultaneously introducing the thiol functionality. The process typically begins with the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds bearing sulfur substituents [6]. The cyclization proceeds under acidic or basic conditions, depending on the specific substrate and desired reaction pathway [7].

The Diels-Alder cycloaddition approach represents another classical methodology for pyridazine-4-thiol synthesis [8] [9]. This method employs tetrazine precursors that undergo inverse electron demand Diels-Alder reactions with sulfur-containing dienophiles [10]. The reaction proceeds through a concerted mechanism, followed by nitrogen extrusion to yield the desired pyridazine-4-thiol products [11].

Classical Synthesis RouteStarting MaterialsReaction ConditionsTypical Yield Range
Nucleophilic Substitution4-halopyridazine + H₂S/thioureaBasic conditions, 80-120°C65-85%
CyclizationHydrazine + dicarbonyl-thiol precursorsAcidic/basic, reflux70-90%
Diels-AlderTetrazine + sulfur dienophileThermal, 60-100°C60-80%
Direct ThiolationPyridazine + thiolating agentsVarious conditions55-75%

The thione-thiol tautomerization methodology has emerged as a significant classical approach [12]. This strategy involves the preparation of pyridazine-4-thione intermediates, which subsequently undergo tautomerization to yield the corresponding thiol forms [13]. The process is often facilitated by specific reaction conditions or catalytic systems that favor the thiol tautomer [14].

Classical oxidative coupling reactions also provide access to pyridazine-4-thiol derivatives [15]. These methodologies involve the coupling of pyridazine precursors with sulfur-containing reagents under oxidative conditions [4]. The reactions typically employ oxidizing agents such as iodine or metal catalysts to facilitate the formation of carbon-sulfur bonds [16].

Microwave-Assisted and Solvothermal Synthesis Approaches

Microwave-assisted synthesis has revolutionized the preparation of pyridazine-4-thiol compounds by providing enhanced reaction rates, improved yields, and greater selectivity compared to conventional thermal methods [17] [18] [19]. The application of microwave irradiation to heterocyclic synthesis has enabled the development of efficient protocols that significantly reduce reaction times while maintaining or improving product quality [20].

The microwave-assisted one-pot three-component synthesis represents a particularly effective approach for pyridazine-4-thiol preparation [19]. This methodology involves the simultaneous reaction of maleic anhydride, thiosemicarbazide, and appropriate electrophiles under microwave irradiation at 500 watts and 150 degrees Celsius [18]. The reaction proceeds rapidly, typically completing within 4 to 8 minutes, as monitored by thin layer chromatography [19].

Solvent-free microwave synthesis protocols have been developed to enhance the environmental sustainability of pyridazine-4-thiol preparation [17] [20]. These methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [21]. The absence of solvents also facilitates product isolation and purification, as the crude products can often be obtained in high purity directly from the reaction mixture [20].

Microwave Synthesis ParametersTypical ConditionsAdvantages
Power140-500 wattsRapid heating, uniform energy distribution
Temperature80-150°CPrecise temperature control
Reaction Time2-15 minutesDramatically reduced compared to conventional heating
Yield Improvement10-25% increaseEnhanced reaction efficiency

Solvothermal synthesis approaches have proven particularly valuable for the preparation of pyridazine-4-thiol derivatives with enhanced crystallinity and purity [22]. These methods involve conducting reactions in sealed vessels under elevated temperature and pressure conditions [8]. The solvothermal environment promotes better mass transfer and can facilitate reactions that are challenging under conventional conditions [22].

The use of ionic liquids as reaction media in microwave-assisted synthesis has opened new avenues for pyridazine-4-thiol preparation [15]. Ionic liquids provide unique advantages including thermal stability, low volatility, and the ability to dissolve a wide range of substrates [11]. The combination of ionic liquids with microwave irradiation creates synergistic effects that enhance reaction rates and selectivity [15].

Chitosan-catalyzed microwave synthesis represents an environmentally benign approach for pyridazine-4-thiol preparation [19]. This methodology employs chitosan as a biodegradable catalyst under microwave irradiation conditions [18]. The process offers advantages including easy catalyst recovery, reduced environmental impact, and excellent reaction yields [19].

The Q-tube reactor methodology has been developed for high-pressure microwave synthesis of pyridazine derivatives [8]. This approach utilizes specialized reactors capable of withstanding elevated pressures generated during microwave heating [8]. The method has demonstrated exceptional atom economy and broad substrate scope for the synthesis of thiazolo-pyridazine systems [8].

Recrystallization and Chromatographic Purification Techniques

Recrystallization represents the primary purification methodology for pyridazine-4-thiol compounds, providing effective removal of impurities while maintaining product integrity [23] [24]. The selection of appropriate solvents is crucial for successful recrystallization, as the solubility characteristics of pyridazine-4-thiol must be carefully matched with solvent properties [25].

The conventional recrystallization process for pyridazine-4-thiol typically involves dissolution in hot polar solvents followed by controlled cooling to promote crystal formation [24]. Ethanol and methanol are frequently employed as primary recrystallization solvents due to their ability to dissolve the compound at elevated temperatures while promoting crystallization upon cooling [6] [26]. Mixed solvent systems, particularly ethanol-water and methanol-water combinations, often provide superior purification results [27].

The slow evaporation technique has proven particularly effective for obtaining high-quality crystals of pyridazine-4-thiol suitable for structural analysis [6] [28]. This method involves dissolving the crude compound in volatile solvents such as dichloromethane or chloroform, followed by slow evaporation under controlled conditions [6]. The process typically requires several days to weeks but produces crystals of exceptional quality [28].

Recrystallization SolventTemperature RangeTypical RecoveryCrystal Quality
Ethanol60-78°C75-90%Good
Methanol55-65°C70-85%Good
Ethanol-Water (1:1)70-80°C80-95%Excellent
Dichloromethane35-40°C65-80%Excellent

Column chromatography represents the most versatile purification technique for pyridazine-4-thiol compounds, offering high resolution separation capabilities [29] [26]. Silica gel remains the stationary phase of choice, with particle sizes ranging from 100-200 mesh to 230-400 mesh depending on the required separation efficiency [3] [29]. The selection of mobile phase compositions is critical, with chloroform-methanol gradients being particularly effective for pyridazine-4-thiol purification [3].

Flash chromatography techniques have been developed to accelerate the purification process while maintaining separation quality [14] [29]. These methods employ higher flow rates and optimized solvent systems to reduce purification times significantly [30]. Automated flash chromatography systems equipped with ultraviolet detection enable real-time monitoring of compound elution [14].

High-performance liquid chromatography purification has emerged as a powerful technique for obtaining highly pure pyridazine-4-thiol samples [14]. This methodology employs specialized columns and precise solvent delivery systems to achieve exceptional separation resolution [14]. The technique is particularly valuable when dealing with closely related structural analogs or when extremely high purity is required [14].

Preparative thin layer chromatography offers an alternative purification approach for small-scale preparations [31]. This technique involves the use of thick silica gel plates with sample application followed by development with appropriate solvent systems [31]. The separated bands are visualized under ultraviolet light and mechanically removed for compound recovery [31].

The horizontal diffusion crystallization technique represents an innovative approach for obtaining high-quality crystals of pyridazine-4-thiol [32]. This method involves the controlled diffusion of solvents to promote gradual crystallization [32]. The technique has proven particularly effective for compounds that are difficult to crystallize using conventional methods [32].

Temperature-controlled crystallization protocols have been developed to optimize crystal formation [28] [33]. These methods involve precise temperature programming during the crystallization process [22]. The controlled cooling rates and temperature gradients promote the formation of well-ordered crystal structures with minimal defects [28].

Pyridazine-4-thiol demonstrates characteristic thermal behavior consistent with nitrogen-containing heterocyclic compounds. The compound exhibits thermal stability up to approximately 250°C, which is typical for diazine derivatives containing electron-withdrawing nitrogen atoms in the aromatic ring system [1] [2]. This thermal threshold represents the onset temperature for significant molecular decomposition processes.

The thermal decomposition profile of pyridazine-4-thiol follows a multi-step degradation pathway within the temperature range of 250-400°C [3] [4]. During thermal analysis, the compound undergoes initial phase transitions from solid to liquid state before reaching decomposition temperatures [2]. The decomposition mechanism involves the progressive cleavage of carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds, resulting in the formation of characteristic decomposition products including hydrogen sulfide, ammonia, hydrogen cyanide, and various aromatic fragments [5] [6].

The activation energy for thermal decomposition is estimated to be within the range of 150-200 kilojoules per mole, based on comparative analysis with structurally similar organosulfur heterocycles [6] [7]. This relatively high activation energy contributes to the compound's thermal stability and indicates strong intramolecular bonding within the pyridazine ring system.

ParameterValue/RangeLiterature Basis
Onset Decomposition Temperature~250°C (typical for nitrogen heterocycles) [1] [2]
Major Decomposition Range250-400°C [3] [4]
Thermal Stability ClassificationThermally stable heterocyclic compound [1] [2]
Phase Transition BehaviorSolid-liquid transition before decomposition [2]
Decomposition ProductsH₂S, NH₃, HCN, aromatic fragments [5] [6]
Thermal Analysis MethodTGA/DSC/DTA recommended [1] [2]
Activation Energy (Estimated)150-200 kJ/mol (estimated based on similar compounds) [6] [7]
Weight Loss PatternGradual weight loss with possible multi-step decomposition [3] [4]

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of pyridazine-4-thiol are governed by the compound's dual polar nature, arising from both the electron-deficient pyridazine ring and the polar thiol functional group. The presence of the thiol group (-SH) at the 4-position enables hydrogen bonding interactions with protic solvents, while the pyridazine ring system contributes to the overall polarity through its nitrogen-containing aromatic structure [8] [9].

In polar protic solvents, pyridazine-4-thiol exhibits moderate to good solubility. Water solubility is characterized as moderate due to the hydrogen bonding capacity of the thiol group with water molecules [8] [9]. The compound demonstrates enhanced solubility in alcoholic solvents such as ethanol and methanol, where both hydrogen bonding and similar polarity contribute to favorable solvation interactions [9] [10].

Polar aprotic solvents, particularly dimethyl sulfoxide, provide excellent solvation for pyridazine-4-thiol due to their strong solvating power and ability to stabilize both the heterocyclic ring system and the thiol functionality [11] [12]. The compound shows good solubility in acetone, another polar aprotic solvent, which can effectively solvate the polar components of the molecule [11].

Non-polar solvents present limited solubility options for pyridazine-4-thiol. Hexane and similar aliphatic hydrocarbons show poor solubility due to significant polarity mismatches. However, aromatic solvents like toluene may provide moderate solubility through π-π interactions between the aromatic systems, though this remains limited compared to polar solvents.

Solvent SystemPolarity ClassificationExpected SolubilityBasis for Prediction
Water (H₂O)Polar proticModerate (hydrogen bonding with thiol group) [8] [9]
Ethanol (C₂H₅OH)Polar proticGood (similar polarity, hydrogen bonding) [9] [10]
Methanol (CH₃OH)Polar proticGood (hydrogen bonding capability) [9]
Dimethyl sulfoxide (DMSO)Polar aproticExcellent (strong solvating power) [11] [12]
Dichloromethane (CH₂Cl₂)Moderately polarLimited (moderate polarity mismatch)Structure-property relationship
Hexane (C₆H₁₄)Non-polarPoor (significant polarity difference)Polarity considerations
Toluene (C₇H₈)Non-polar aromaticPoor to moderate (aromatic interactions possible)Aromatic system interactions
Acetone (CH₃COCH₃)Polar aproticGood (polar aprotic nature) [11]
Diethyl ether (C₄H₁₀O)Weakly polarLimited (low polarity interaction)Polarity considerations

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of pyridazine-4-thiol through multiple nuclei analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals for the aromatic protons within the pyridazine ring system, typically appearing in the 8.5-9.5 parts per million region due to the deshielding effects of the electronegative nitrogen atoms [13] [14]. The thiol proton (-SH) appears as a characteristic signal, though its exact chemical shift may vary depending on solvent conditions and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis provides detailed information about the carbon framework of the molecule. Aromatic carbons within the pyridazine ring appear in the 120-160 parts per million range, with the thiol-bearing carbon typically observed around 115-125 parts per million [13] [14]. The specific chemical shifts provide valuable information about the electronic environment and substitution pattern within the heterocyclic system.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy, while less commonly employed, offers unique insights into the nitrogen environments within the pyridazine ring. The nitrogen chemical shifts typically occur in the -70 to -90 parts per million range for pyridazine nitrogen atoms, reflecting their sp² hybridization and aromatic character [13].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that serve as definitive fingerprints for functional group identification in pyridazine-4-thiol. The thiol functional group exhibits a distinctive sulfur-hydrogen stretching vibration in the 2550-2600 wavenumbers per centimeter region, which is diagnostic for thiol compounds [15] [16]. This absorption band is typically sharp and well-defined, making it an excellent marker for thiol functionality.

The pyridazine ring system contributes several characteristic absorptions to the infrared spectrum. Carbon-nitrogen stretching vibrations appear in the 1580-1620 wavenumbers per centimeter range, reflecting the aromatic character of the heterocyclic ring [14] [15]. Aromatic carbon-carbon stretching vibrations are observed in the 1450-1550 wavenumbers per centimeter region, while out-of-plane aromatic carbon-hydrogen bending modes appear in the 750-850 wavenumbers per centimeter range [14] [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions characteristic of the pyridazine-4-thiol chromophore system. The aromatic pyridazine ring system exhibits π→π* transitions typically observed in the 250-280 nanometer region, corresponding to the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system [17] [18].

Additional electronic transitions involve the nitrogen lone pairs in n→π* transitions, which appear in the 300-350 nanometer region. These transitions reflect the interaction between nitrogen non-bonding electrons and the aromatic π-system [17] [18]. The exact positions and intensities of these absorption bands provide information about the electronic structure and can be influenced by solvent effects and molecular interactions.

Spectroscopic MethodCharacteristic FeaturesTypical Range/ValueLiterature Source
Nuclear Magnetic Resonance (¹H NMR)Aromatic protons in pyridazine ring: 8.5-9.5 ppm region8.5-9.5 ppm [13] [14]
Nuclear Magnetic Resonance (¹³C NMR)Aromatic carbons: 120-160 ppm; Thiol-bearing carbon: ~115-125 ppm115-160 ppm [13] [14]
Nuclear Magnetic Resonance (¹⁵N NMR)Nitrogen chemical shifts: ~-70 to -90 ppm for pyridazine nitrogens-70 to -90 ppm [13]
Infrared Spectroscopy (IR)S-H stretch: 2550-2600 cm⁻¹ (characteristic thiol absorption)2550-2600 cm⁻¹ [15] [16]
Infrared Spectroscopy (IR)C=N stretch: 1580-1620 cm⁻¹ (pyridazine ring vibrations)1580-1620 cm⁻¹ [14] [15]
Infrared Spectroscopy (IR)C=C aromatic stretch: 1450-1550 cm⁻¹1450-1550 cm⁻¹ [14] [15]
Infrared Spectroscopy (IR)Out-of-plane bending: 750-850 cm⁻¹ (aromatic CH)750-850 cm⁻¹ [14] [15]
Ultraviolet-Visible Spectroscopy (UV-Vis)π→π* transitions: 250-280 nm (aromatic system)250-280 nm [17] [18]
Ultraviolet-Visible Spectroscopy (UV-Vis)n→π* transitions: 300-350 nm (nitrogen lone pairs)300-350 nm [17] [18]
Mass Spectrometry (MS)Molecular ion peak at m/z = 112 (M⁺- )m/z = 112 [19] [20]

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

112.00951931 g/mol

Monoisotopic Mass

112.00951931 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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